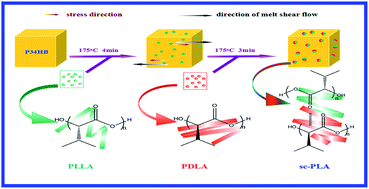Bioresource-based blends of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) and stereocomplex polylactide with improved rheological and mechanical properties and enzymatic hydrolysis†
Journal of Materials Chemistry A Pub Date: 2014-04-09 DOI: 10.1039/C4TA01194E
Abstract
Novel bioresource-based blends of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB) and stereocomplex polylactide (sc-PLA) were prepared herein via a simple melt blending method at various sc-PLA loadings at the temperature above the melting points of poly(L-lactide) (PLLA) and poly(D-lactide) (PDLA), and much lower than that of sc-PLA. Wide-angle X-ray diffraction and differential scanning calorimetry results verified that complete stereocomplex crystallites without any evidence of the formation of homocrystallites in the P34HB melt could be achieved. Scanning electron microscopy observation indicated that sc-PLA was nicely dispersed in the P34HB matrix as spherical particles; the dispersed size of the sc-PLA did not display a pronounced increase with an increase in the content of PLLA and PDLA. As solid fillers, sc-PLA could reinforce the P34HB matrix in a relatively wider temperature region. Accordingly, the rheological and mechanical properties of P34HB were greatly improved after blending with sc-PLA, particularly when a percolation network structure of spherical filler (a characteristic solid or gel-like structure) had formed in the blends. Moreover, the most intriguing result was that the enzymatic hydrolysis rates had been clearly enhanced in the P34HB/sc-PLA blends than that in the neat P34HB, which may be of significant use and importance for the wider practical application of biosourced P34HB. The erosion mechanism of the neat P34HB and the P34HB/sc-PLA blends was discussed further.


Recommended Literature
- [1] The calculation of –ΔG° for axial–equatorial equilibria in monosubstituted cyclohexanes
- [2] Inside front cover
- [3] Significant reduction in the optical band-gap and defect assisted magnetic response in Fe-doped anatase TiO2 nanocrystals as dilute magnetic semiconductors†
- [4] Learning continuous and data-driven molecular descriptors by translating equivalent chemical representations†
- [5] New 13-pyridinealkyl berberine analogues intercalate to DNA and induce apoptosis in HepG2 and MCF-7 cells through ROS mediated p53 dependent pathway: biophysical, biochemical and molecular modeling studies†
- [6] U.S.A. Department of Commerce. National Bureau of Standards. Iron Gallate inks—liquid and powder
- [7] F-element metalated dipyrrins: synthesis and characterization of a family of uranyl bis(dipyrrinate) complexes†
- [8] NMR-based screening: a powerful tool in fragment-based drug discovery†
- [9] Reverse atom transfer radical polymerization of dimethyl itaconate initiated by a new azo initiator: AIBME†
- [10] Front cover










